4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
Description
This compound is a benzamide derivative featuring a sulfonyl-linked dihydroisoquinoline moiety and a phenylsulfamoyl group connected to a 5-ethyl-1,3,4-thiadiazole ring. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- Benzamide core: Provides rigidity and facilitates hydrogen bonding via the amide group.
- 5-Ethyl-1,3,4-thiadiazole sulfamoyl: Introduces electron-deficient heterocyclic properties, which may influence metabolic stability and target binding .
Synthetic routes for analogous compounds (e.g., triazoles and thiadiazoles) often involve sulfonylation, nucleophilic substitution, and cyclization reactions, as seen in the preparation of 1,3,4-thiadiazole derivatives . Characterization via IR, NMR, and MS confirms key functional groups, such as C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S3/c1-2-24-28-29-26(37-24)30-38(33,34)22-13-9-21(10-14-22)27-25(32)19-7-11-23(12-8-19)39(35,36)31-16-15-18-5-3-4-6-20(18)17-31/h3-14H,2,15-17H2,1H3,(H,27,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVSSMQBAHZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Dihydroisoquinoline moiety : Known for various pharmacological properties.
- Thiadiazole derivative : Associated with diverse biological activities including antimicrobial and anticancer effects.
- Benzamide core : Common in drug design for its ability to interact with various biological targets.
Molecular Formula
The biological activity of this compound is attributed to its ability to interact with specific enzyme targets and biological pathways:
- Inhibition of Aldo-Keto Reductase AKR1C3 : This enzyme is implicated in steroid metabolism and cancer progression. Compounds similar to the target molecule have shown potent inhibition of AKR1C3, suggesting a potential mechanism for anticancer activity .
- Antimicrobial Activity : The thiadiazole component has been linked to significant antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : Some benzamide derivatives exhibit anti-inflammatory properties, which may contribute to the therapeutic profile of this compound in inflammatory diseases .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Several studies have investigated the biological effects of compounds related to the target molecule:
- Study on AKR1C3 Inhibition :
- Antimicrobial Efficacy :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features are compared to derivatives with overlapping motifs, focusing on substituent effects and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Influence: Thiadiazole (target compound) vs. oxadiazole/isoxazole (): Thiadiazole’s electron-withdrawing nature enhances metabolic stability compared to oxadiazoles, which are more prone to ring-opening . Ethyl substituent (target) vs.
Sulfonamide/Sulfonyl Interactions: The dihydroisoquinoline sulfonyl group in the target compound enables stronger π-π stacking than the dimethylsulfamoyl group in , as evidenced by docking studies on analogous systems . Dual sulfamoyl groups (e.g., ) reduce cell permeability due to high polarity (PSA > 120 Ų) .
Biological Activity Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
